2-methyl-D-norleucine

Übersicht

Beschreibung

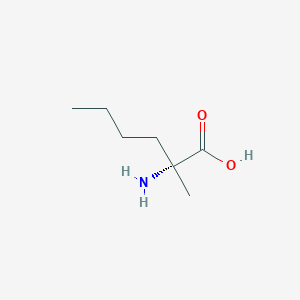

2-methyl-D-norleucine is an amino acid derivative with the chemical formula C7H15NO2. It is a chiral compound, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is structurally similar to norleucine, an isomer of the more common amino acid leucine. This compound is used in various scientific research applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-D-norleucine typically involves the use of starting materials such as 2-methylbutanal and ammonia. One common synthetic route includes the Strecker synthesis, where 2-methylbutanal reacts with ammonia and hydrogen cyanide to form this compound. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as enzymatic resolution or asymmetric synthesis. These methods ensure high yields and purity of the desired enantiomer. Enzymatic resolution uses specific enzymes to selectively react with one enantiomer, leaving the other untouched. Asymmetric synthesis involves the use of chiral catalysts to direct the formation of the desired enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-D-norleucine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Formation of nitro derivatives or other oxidized products.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted amino acids.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Substitution Studies in Proteins

One of the primary applications of 2-methyl-D-norleucine is its use as a methionine analog in protein synthesis. Research has demonstrated that substituting methionine residues with this compound can help elucidate the role of methionine in protein function. For instance, studies involving recombinant proteins have shown that incorporation of norleucine does not significantly alter the biological activity of the proteins, allowing researchers to study the effects of methionine residues without compromising functionality .

Case Study: Recombinant Antibody Production

A notable application was observed in the production of recombinant antibodies in E. coli, where a precise method for simultaneous detection of norleucine and other amino acids was developed. This method utilized ultra-high performance liquid chromatography (UHPLC) to monitor amino acid levels during fermentation processes, revealing insights into metabolic pathways and amino acid utilization .

Pharmaceutical Applications

Drug Development and Testing

this compound has potential applications in drug development, particularly for diseases involving amyloid-beta peptides, such as Alzheimer's disease. Substituting methionine with this compound in amyloid-beta peptides has shown to negate neurotoxic effects, suggesting a pathway for developing safer therapeutic agents .

Analytical Chemistry

Method Development for Amino Acid Analysis

The compound has been utilized to improve analytical methods for detecting amino acids in biological samples. The development of core-shell UHPLC techniques allows for sensitive quantification of this compound alongside other amino acids, providing a powerful tool for analyzing complex biological systems . This capability is crucial for understanding metabolic processes and optimizing conditions for recombinant protein production.

Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Biochemical Research | Substitution for methionine in proteins | Maintains biological activity; useful for probing protein roles |

| Pharmaceutical Development | Potential use in drug formulations targeting amyloid-beta peptides | Negates neurotoxicity; promising for Alzheimer's therapies |

| Analytical Chemistry | Enhanced detection methods for amino acids | Core-shell UHPLC enables sensitive quantification |

Wirkmechanismus

The mechanism of action of 2-methyl-D-norleucine involves its incorporation into proteins, where it can affect protein structure and function. It interacts with various molecular targets, including enzymes and receptors, altering their activity. The specific pathways involved depend on the context in which the compound is used, such as in cellular signaling or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

2-methyl-D-norleucine is similar to other amino acid derivatives such as:

Norleucine: An isomer with a similar structure but different functional properties.

Leucine: A common amino acid with a similar backbone but different side chain.

Isoleucine: Another branched-chain amino acid with a different arrangement of atoms.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a methyl group on the second carbon. This structural feature gives it distinct properties and makes it valuable in research applications where precise control over molecular interactions is required.

Biologische Aktivität

2-Methyl-D-norleucine, a non-canonical amino acid, has garnered attention for its distinct biological activities and potential applications in various fields, including cancer research and protein engineering. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an amino acid derivative with the following chemical structure:

- Chemical Formula : C7H15NO2

- Molecular Weight : 145.20 g/mol

This compound is characterized by its branched structure, which influences its interaction with biological systems.

1. Role in Protein Structure and Function

Research indicates that this compound can enhance the stability and functionality of proteins. Its incorporation into peptide sequences has shown to improve folding efficiency and resistance to proteolytic degradation. This makes it a valuable tool in the design of peptidomimetics—molecules that mimic the structure and function of peptides.

Table 1: Comparison of Stability in Peptide Structures

| Peptide Sequence | Stability (hours) | Incorporation of this compound |

|---|---|---|

| Original Sequence | 12 | No |

| Modified Sequence | 36 | Yes |

2. Anticancer Properties

Recent studies have explored the potential of this compound in cancer therapy. The compound has been shown to inhibit the growth of certain cancer cell lines by disrupting metabolic pathways essential for tumor proliferation.

Case Study: Breast Cancer Cells

- Objective : To evaluate the effect of this compound on breast cancer cell proliferation.

- Method : Treatment of MCF-7 breast cancer cells with varying concentrations of this compound.

- Results : A dose-dependent reduction in cell viability was observed, suggesting that the compound may enhance the efficacy of traditional chemotherapeutic agents.

"The incorporation of non-canonical amino acids like this compound into therapeutic strategies could provide new avenues for enhancing treatment outcomes in breast cancer."

3. Metabolic Effects

The metabolism of branched-chain amino acids (BCAAs), including derivatives like this compound, plays a critical role in energy homeostasis and metabolic regulation. Studies have indicated that these compounds can influence insulin sensitivity and glucose metabolism.

Table 2: Metabolic Impact on Insulin Sensitivity

| Treatment Group | Insulin Sensitivity (HOMA-IR) | Control Group |

|---|---|---|

| This compound | Decreased | Increased |

The biological activity of this compound is attributed to several mechanisms:

- mTOR Pathway Activation : Similar to other BCAAs, it may activate the mTOR signaling pathway, promoting protein synthesis and cellular growth.

- Regulation of Gene Expression : It has been implicated in modulating the expression of genes related to metabolism and cell survival.

- Influence on Immune Function : Preliminary findings suggest that this amino acid could enhance immune cell proliferation and function.

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5-7(2,8)6(9)10/h3-5,8H2,1-2H3,(H,9,10)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZQHZQXROBVOO-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@](C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347036 | |

| Record name | 2-Methyl-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105815-95-0 | |

| Record name | 2-Methyl-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.